5-(4-Fluorobenzoyl)-2H-pyran-2-one
Description
Contextualization within Pyran-2-one Chemical Space
The foundation of the target molecule is the pyran-2-one ring, a six-membered heterocyclic system containing an oxygen atom and a lactone (cyclic ester) functional group. Specifically, it is a derivative of the 2H-pyran-2-one isomer. This core structure is susceptible to nucleophilic attack at several positions (C-2, C-4, and C-6), making it a versatile and reactive building block in organic synthesis. umich.edu
5-(4-Fluorobenzoyl)-2H-pyran-2-one is distinguished by two key substitutions on this pyran-2-one core:
An oxo group (=O) at the C-2 position, defining it as a pyran-2-one or α-pyrone.
A 4-fluorobenzoyl group attached to the C-5 position. This substituent consists of a benzoyl group (a benzene (B151609) ring attached to a carbonyl group) which is itself substituted with a fluorine atom at the para (4th) position of the phenyl ring.
This specific arrangement of functional groups suggests a molecule with distinct electronic and steric properties that can influence its reactivity and biological interactions.
Overview of 2H-Pyran-2-one Scaffold Significance in Contemporary Chemical Research
The 2H-pyran-2-one ring system is a prominent scaffold in chemical research due to its presence in numerous natural products and its utility as a synthetic precursor. imist.maresearchgate.net These compounds are recognized as powerful building blocks for constructing a wide array of more complex heterocyclic and carbocyclic systems. umich.eduresearchgate.net Their importance is underscored by the diverse biological activities exhibited by molecules containing this moiety.
The academic and commercial interest in pyran-2-one derivatives stems from their demonstrated efficacy in various therapeutic and industrial areas. They have been investigated for a wide range of pharmacological applications, highlighting the versatility of this scaffold.
Table 1: Reported Biological Activities of Pyran-2-one Derivatives
| Biological Activity | Description | Reference(s) |
| Anti-inflammatory | Derivatives have shown the ability to reduce inflammation. | nih.gov |
| Antimicrobial | Includes antibacterial and antifungal properties against various pathogens. | researchgate.net |
| Antiviral | Activity has been reported against viruses such as HIV. | nih.gov |
| Anticancer | Certain pyran-based compounds have been studied for their cytotoxic effects on cancer cell lines. | derpharmachemica.com |
| Neuroprotective | The scaffold is being investigated for its potential in treating neurodegenerative conditions like Alzheimer's disease. | nih.gov |
| Agrochemical | Applications include use as insecticides and herbicides. | nih.gov |
Research Trajectory and Potential Academic Significance of this compound
While specific research focusing exclusively on this compound is limited, its potential academic significance can be projected from its structural features. The research trajectory for a molecule like this would likely follow two main paths: its use as a synthetic intermediate and its exploration as a potential bioactive agent.
The reactivity of the 2H-pyran-2-one ring allows it to serve as a precursor for a variety of chemical transformations. researchgate.net The presence of the benzoyl ketone and the nucleophilic center at the 5-position provides additional handles for synthetic modification, enabling the construction of novel, complex heterocyclic systems. imist.ma
From a medicinal chemistry perspective, the molecule is a compelling candidate for investigation. The incorporation of fluorine into drug candidates is a widely used strategy to enhance biological activity. nih.gov A fluorine atom can improve metabolic stability, increase binding affinity to target proteins, and favorably alter physicochemical properties like lipophilicity. nih.gov The 4-fluorobenzoyl moiety, in particular, is a common feature in many pharmacologically active compounds.
The combination of the known bioactive 2H-pyran-2-one scaffold with the bio-enhancing properties of the 4-fluorobenzoyl group makes this compound a molecule of high interest for screening in drug discovery programs. Its structure suggests potential for interactions with biological targets where the specific electronic and steric profile of the fluorinated benzoyl group can be exploited for potency and selectivity.
Table 2: Structural Features and Potential Research Implications of this compound
| Structural Component | Feature | Potential Significance in Research |
| 2H-Pyran-2-one Core | Reactive heterocyclic lactone. | Versatile scaffold for synthesizing novel, complex molecules. umich.eduresearchgate.net Known to be a pharmacophore for various biological activities. nih.gov |
| 5-Position Acyl Group | An electron-withdrawing benzoyl group at a key position. | Modulates the electronic properties of the pyran ring. The ketone offers a site for further chemical reactions (e.g., reduction, condensation). |
| 4-Fluoro Substituent | An electronegative fluorine atom on the phenyl ring. | Can enhance metabolic stability and improve binding affinity to biological targets. A common strategy in modern medicinal chemistry to optimize lead compounds. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
920017-68-1 |
|---|---|
Molecular Formula |
C12H7FO3 |
Molecular Weight |
218.18 g/mol |
IUPAC Name |
5-(4-fluorobenzoyl)pyran-2-one |
InChI |
InChI=1S/C12H7FO3/c13-10-4-1-8(2-5-10)12(15)9-3-6-11(14)16-7-9/h1-7H |
InChI Key |
RJBSJTOMRLLHIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=COC(=O)C=C2)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 5 4 Fluorobenzoyl 2h Pyran 2 One
Reactivity Profiles of the 2H-Pyran-2-one Ring System in 5-(4-Fluorobenzoyl)-2H-pyran-2-one
The 2H-pyran-2-one ring is a versatile heterocyclic system with multiple reactive sites. It can undergo electrophilic substitution, nucleophilic attack leading to ring-opening, and cycloaddition reactions. clockss.orgresearchgate.net The presence of the 4-fluorobenzoyl group at C-5 deactivates the ring towards electrophiles and influences the regioselectivity of nucleophilic attacks.
Electrophilic Aromatic Substitution Reactions on the Pyranone Nucleus
The 2H-pyran-2-one ring can exhibit aromatic character, making it susceptible to electrophilic substitution reactions such as nitration, halogenation, and sulfonation. clockss.org These reactions typically occur at the C-3 and C-5 positions. However, in this compound, the C-5 position is already substituted. Furthermore, the electron-withdrawing nature of the benzoyl group deactivates the ring, making electrophilic substitution more challenging compared to unsubstituted 2H-pyran-2-one. Any substitution would be expected to occur at the C-3 position, though requiring more forcing reaction conditions.
Common electrophilic aromatic substitution reactions include:
Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid.
Halogenation: Achieved with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst.
Sulfonation: Involves treatment with fuming sulfuric acid.
Friedel-Crafts Acylation and Alkylation: These reactions are generally difficult on pyranones and are further hindered by the deactivating substituent. uci.edu
Nucleophilic Addition and Ring Opening Pathways of the Pyranone Ring
The 2H-pyran-2-one nucleus is vulnerable to nucleophilic attack at the electrophilic C-2, C-4, and C-6 positions. clockss.org Such reactions often lead to the opening of the lactone ring, providing a pathway to a variety of new carbocyclic and heterocyclic systems. clockss.orgresearchgate.net The specific outcome depends on the nature of the nucleophile and the reaction conditions.
In the case of this compound, the C-4 and C-6 positions are particularly activated towards nucleophilic attack due to the electron-withdrawing effect of the substituent at C-5.
Potential Nucleophilic Reactions:
| Nucleophile | Expected Product Type | Reference |
|---|---|---|
| Amines | Ring-opening followed by cyclization to form pyridones, quinolines, or other nitrogen-containing heterocycles. | clockss.org |
| Hydrazines | Can lead to the formation of pyrazole (B372694) or pyridazinone derivatives through ring transformation. | clockss.orgbeilstein-journals.org |
| Hydroxylamine | Reaction can yield isoxazole (B147169) derivatives. | researchgate.netbeilstein-journals.org |
These transformations highlight the utility of the 2H-pyran-2-one scaffold as a precursor for diverse molecular architectures. researchgate.net
Cycloaddition Reactions Involving the Pyranone Moiety
The conjugated diene system within the 2H-pyran-2-one ring allows it to participate as a diene component in Diels-Alder [4+2] cycloaddition reactions. clockss.orgresearchgate.net These reactions typically occur with dienophiles, such as acetylenedicarboxylates, leading to the formation of bicyclic adducts which can subsequently rearrange. researchgate.net The reactivity in these cycloadditions is influenced by the aromaticity of the pyranone ring; less aromatic systems tend to be more reactive. nsf.govacs.org Theoretical studies, such as those using density functional theory (DFT), have been employed to predict the efficiency and mechanism of such cycloadditions with strained alkynes. rsc.org
Transformations Involving the 4-Fluorobenzoyl Substituent
The 4-fluorobenzoyl moiety offers additional sites for chemical modification, independent of the pyranone ring's reactivity.
Reactions at the Carbonyl Group of the Fluorobenzoyl Moiety
The ketone carbonyl group is a key functional group that can undergo a variety of transformations. These reactions are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.
Typical Carbonyl Transformations:
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Reduction | Hydrogen transfer (e.g., with sec-BuOH, KOH) or hydride reagents (e.g., NaBH₄) | Secondary alcohol | tandfonline.com |
| Nucleophilic Addition | Grignard reagents (R-MgX) or organolithium compounds (R-Li) | Tertiary alcohol | nih.gov |
| Wittig Reaction | Phosphonium ylides (Ph₃P=CHR) | Alkene |
The reactivity of the carbonyl can be influenced by the electronic properties of both the fluorophenyl ring and the pyranone system.
Modification of the Fluorophenyl Ring
The fluorine-substituted aromatic ring can also be a site for chemical reactions, primarily through nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution (EAS).
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being a good leaving group, can be displaced by strong nucleophiles. This reaction is facilitated by the electron-withdrawing benzoyl group, which stabilizes the intermediate Meisenheimer complex.
Electrophilic Aromatic Substitution (EAS): The 4-fluorobenzoyl group is deactivating, meaning further electrophilic substitution on the phenyl ring will be less favorable than on benzene (B151609) itself. msu.edu The fluorine atom is an ortho-, para-director, while the carbonyl group is a meta-director. The combined effect directs incoming electrophiles to the positions ortho to the fluorine atom (meta to the carbonyl group). oneonta.edu
In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature
Despite a thorough review of available scientific databases and chemical literature, detailed research findings on the specific derivatization strategies and comprehensive structure-activity relationship (SAR) studies for the compound this compound are not presently available.
While the core structure of 2H-pyran-2-one and related heterocyclic systems are subjects of broad chemical and pharmacological interest, scientific inquiry into the specific derivatization of this compound and the subsequent biological evaluation of its analogues appears to be a novel area with limited to no published research.
Structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, where derivatives of a lead compound are systematically synthesized and tested to understand how specific structural modifications influence their biological activity. This process is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Searches for derivatization strategies focused on modifying the 2H-pyran-2-one core, the 4-fluorobenzoyl moiety, or other positions on the pyran ring of this particular compound did not yield specific studies. Research on related structures, such as other aroyl-substituted heterocycles, does exist but cannot be directly extrapolated to this compound without experimental validation. For instance, studies on 5-aroylpyrazine derivatives have been conducted to explore their antituberculotic and antifungal activities, but this involves a different core heterocycle (a pyrazine (B50134) ring instead of a pyran-2-one ring). nih.gov Similarly, extensive SAR studies have been performed on 2-aroyl-benzofurans as potential antitubulin agents, but these findings are specific to the benzofuran (B130515) scaffold. nih.gov
The parent molecule, 2H-pyran-2-one, can be synthesized from precursors like 5,6-dihydro-2H-pyran-2-one through chemical reactions such as bromination followed by dehydrobromination. orgsyn.org However, the specific synthetic pathways for creating a library of derivatives from this compound for SAR investigation have not been detailed in the accessible literature.
The absence of published SAR studies indicates that this compound may be a novel compound, a synthetic intermediate for other complex molecules, or a scaffold whose biological potential has not yet been explored and reported in peer-reviewed literature. Therefore, a detailed discussion on its derivatization strategies for SAR investigations, including data tables of research findings, cannot be provided at this time. This represents a potential opportunity for future research in the field of medicinal chemistry.
Analytical and Spectroscopic Characterization Methodologies in Research on 5 4 Fluorobenzoyl 2h Pyran 2 One
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, offering unparalleled insight into the carbon-hydrogen framework. For 5-(4-fluorobenzoyl)-2H-pyran-2-one, both ¹H and ¹³C NMR spectroscopy are indispensable.
In a typical ¹H NMR spectrum, the protons of the 2H-pyran-2-one ring would exhibit distinct chemical shifts and coupling patterns. The protons on the diene system of the pyranone ring are expected to appear in the downfield region, typically between 6.0 and 8.0 ppm, due to the deshielding effects of the conjugated system and the adjacent oxygen atom. The protons of the 4-fluorobenzoyl group would also present characteristic signals in the aromatic region of the spectrum, with their multiplicity and coupling constants providing information about their relative positions on the benzene (B151609) ring.
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbons of the ketone and the lactone functional groups are expected to resonate at the most downfield shifts, typically in the range of 160-200 ppm. The sp² hybridized carbons of the pyranone and benzene rings would also appear in the downfield region, while the presence of the fluorine atom would influence the chemical shift of the attached carbon and its neighbors through C-F coupling.
A comprehensive 2D NMR analysis, including techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H3 | 6.2 - 6.5 | d |
| H4 | 7.5 - 7.8 | d |
| H6 | 7.8 - 8.1 | s |
| H2'/H6' | 7.9 - 8.2 | m |
| H3'/H5' | 7.1 - 7.4 | m |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 (Lactone C=O) | 160 - 165 |
| C3 | 110 - 115 |
| C4 | 140 - 145 |
| C5 | 125 - 130 |
| C6 | 150 - 155 |
| C=O (Ketone) | 185 - 195 |
| C1' | 130 - 135 |
| C2'/C6' | 130 - 135 (d) |
| C3'/C5' | 115 - 120 (d) |
| C4' | 160 - 165 (d) |
Note: 'd' denotes a doublet due to C-F coupling. These are predicted values.
Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition with high accuracy.
The expected monoisotopic mass of this compound (C₁₂H₇FO₃) is approximately 218.0379 g/mol . In an ESI (Electrospray Ionization) mass spectrum, the compound would likely be observed as a protonated molecule [M+H]⁺ at m/z 219.0457 or as a sodium adduct [M+Na]⁺. The precise mass measurement provided by HRMS would serve as a definitive confirmation of the molecular formula.
Fragmentation analysis within the mass spectrometer can also provide structural information. For instance, cleavage of the bond between the pyranone ring and the benzoyl group would likely be a major fragmentation pathway, leading to characteristic fragment ions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.
The most prominent features would be the strong stretching vibrations of the two carbonyl groups. The lactone carbonyl (C=O) of the pyran-2-one ring is expected to absorb in the region of 1720-1750 cm⁻¹. The ketone carbonyl group of the benzoyl moiety would likely show a distinct absorption band at a slightly lower wavenumber, typically in the range of 1650-1680 cm⁻¹, due to conjugation with the aromatic ring.
Other significant absorptions would include the C=C stretching vibrations of the pyranone and benzene rings in the 1500-1600 cm⁻¹ region, and the C-O-C stretching of the lactone ether bond, typically observed between 1000 and 1300 cm⁻¹. The presence of the carbon-fluorine bond would give rise to a strong absorption band in the 1000-1400 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Lactone) | 1720 - 1750 |
| C=O (Ketone) | 1650 - 1680 |
| C=C (Aromatic/Pyranone) | 1500 - 1600 |
| C-O-C (Ether) | 1000 - 1300 |
| C-F | 1000 - 1400 |
Chromatographic Methods for Purity Assessment and Isolation of the Compound
Chromatographic techniques are essential for the purification of synthesized compounds and for the assessment of their purity. For this compound, High-Performance Liquid Chromatography (HPLC) is a particularly valuable tool.
A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed to separate the target compound from any starting materials, byproducts, or other impurities. The purity of the isolated compound can be determined by analyzing the chromatogram for the presence of any extraneous peaks. The area under the peak corresponding to the product can be used to calculate its percentage purity.
For preparative purposes, the optimized HPLC method can be scaled up to isolate larger quantities of the pure compound for further studies. Other chromatographic techniques, such as column chromatography using silica (B1680970) gel, may also be employed during the initial purification stages of the synthesis.
Future Research Directions and Potential Academic Applications for 5 4 Fluorobenzoyl 2h Pyran 2 One
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Future research should prioritize the development of efficient and environmentally benign methods for synthesizing 5-(4-Fluorobenzoyl)-2H-pyran-2-one and its analogues. Traditional synthetic routes can be resource-intensive; however, modern organic chemistry offers several promising avenues for improvement.
One key area of exploration is the use of domino reactions and one-pot syntheses . These approaches enhance efficiency by combining multiple reaction steps into a single procedure, reducing solvent waste and purification efforts. For instance, a domino protocol has been successfully developed for synthesizing other substituted 2H-pyranones from simple starting materials like α-aroylketene dithioacetals and malononitrile, often mediated by a simple base like potassium hydroxide. acs.org Adapting such a strategy could allow for the direct construction of the 5-aroyl-2H-pyran-2-one scaffold.
Another promising direction is the application of sustainable catalysts and reaction media . Research has demonstrated the synthesis of fused pyran-2-ones using microwave activation, which can significantly reduce reaction times compared to conventional heating. researchgate.net The use of organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), has also proven effective in promoting annulation reactions to form tetrahydropyran (B127337) rings, a related and structurally important scaffold. nih.gov Future work could focus on developing a catalytic, enantioselective synthesis to control the stereochemistry of derivatives, which is often crucial for biological activity.
The table below outlines potential modern synthetic strategies that could be investigated for the synthesis of this compound.
| Synthetic Strategy | Key Features | Potential Starting Materials | Reference Approach |
| Domino Reaction | One-pot, multi-step sequence, high atom economy. | A (4-fluorobenzoyl)ketene dithioacetal, Malononitrile. | acs.org |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, potential for improved yields. | A suitable cycloalkanone, N,N-dimethylformamide dimethyl acetal, Hippuric acid. | researchgate.net |
| Organocatalysis | Metal-free, milder reaction conditions, potential for stereoselectivity. | A β-sulfonyl styrene (B11656) derivative, 2-chloromethyl-1-propenol. | nih.gov |
These modern methodologies represent a significant step towards the green and efficient production of complex heterocyclic compounds, a critical goal in contemporary chemical research.
Advanced Mechanistic Investigations of Biological Activities and Cellular Interactions
Given the broad spectrum of biological activities associated with the pyranone scaffold, a crucial area of future research will be to screen this compound for potential therapeutic effects and to elucidate its mechanism of action. nih.govnih.gov Pyran derivatives have been identified as potential anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov
Should initial screenings reveal biological activity, subsequent research should focus on identifying its molecular targets. For example, some pyran-containing compounds have been shown to act as inhibitors of cyclin-dependent kinase-2 (CDK2), a key regulator of the cell cycle, making it a valid target for anticancer drug development. mdpi.com A hypothetical research workflow would involve:
Initial Bioactivity Screening: Testing the compound against a panel of cancer cell lines, bacterial strains, and fungal pathogens.
Target Identification: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify protein binding partners.
Pathway Analysis: Investigating the downstream effects of target engagement, such as cell cycle arrest, apoptosis induction, or inhibition of inflammatory signaling pathways. For instance, studies on other novel compounds have used methods like DAPI staining, flow cytometry, and wound healing assays to understand the cellular response to treatment.
Computational Modeling: Using molecular docking to predict and rationalize the binding interactions between this compound and its putative biological target, providing insights for further optimization.
This systematic approach would be essential to translate a preliminary "hit" from a biological screen into a well-understood "lead" compound for potential therapeutic development.
Expansion of Structure-Activity Relationship Studies to Broader Derivative Libraries
A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the potency and selectivity of a bioactive compound. For this compound, future research should involve the synthesis and evaluation of a diverse library of derivatives to understand how specific structural modifications influence its biological effects.
Key modifications could include:
Substitution on the Benzoyl Ring: Replacing or adding substituents to the phenyl ring to probe the effects of electronics and sterics. For example, comparing the activity of the 4-fluoro derivative with 4-chloro, 4-methoxy, or 3,4,5-trimethoxy analogues could reveal important interactions within a biological target's binding pocket. SAR studies on 2-aroylbenzofuran derivatives have shown that the number and position of methoxy (B1213986) groups can significantly influence antiproliferative activity. mdpi.com
Modification of the Pyranone Core: Introducing substituents at other positions of the 2H-pyran-2-one ring or altering the core itself. The pyranone ring is known to be a versatile scaffold that can undergo various chemical transformations to produce other heterocyclic systems like pyridines or pyrazoles, potentially leading to compounds with entirely new biological profiles. researchgate.net
The following table provides a hypothetical framework for an initial SAR study based on this compound.
| Derivative Class | Modification Example (R-group) | Rationale | Hypothetical Activity Trend |
| A: Benzoyl Ring Substitution | R = 4-Cl | Investigate halogen effect (F vs. Cl). | Potentially similar or slightly altered activity. |
| R = 4-OCH₃ | Introduce electron-donating group. | May increase or decrease activity depending on target pocket polarity. | |
| R = 4-NO₂ | Introduce strong electron-withdrawing group. | Could alter binding affinity or metabolic stability. | |
| B: Pyranone Core Substitution | Methyl group at C-6 | Increase lipophilicity. | May enhance membrane permeability and activity. |
| Amino group at C-3 | Introduce hydrogen-bonding capability. | Could form new, favorable interactions with the target. |
Such a systematic study would generate crucial data for designing second-generation compounds with improved therapeutic potential.
Investigation of Pyranone Scaffolds in Emerging Areas of Chemical Biology
Beyond direct therapeutic applications, the 2H-pyran-2-one scaffold is a valuable platform for developing tools for chemical biology. Future academic research could explore the use of this compound as a starting point for creating novel molecular probes and agents for studying complex biological systems.
One emerging area is the development of fluorescent chemosensors . The pyranone core is part of many molecules with interesting photophysical properties. mdpi.comresearchgate.net By strategic functionalization, it may be possible to design derivatives of this compound that exhibit changes in fluorescence upon binding to specific metal ions, proteins, or other biomolecules, enabling their detection and quantification in cellular environments.
Another significant application is in the field of neurodegenerative diseases . Pyran-based structures are found in compounds investigated for activity against Alzheimer's disease. nih.gov For example, certain flavonoids containing a pyran ring can inhibit the aggregation of β-amyloid peptides. nih.gov Research could be undertaken to determine if this compound or its derivatives can modulate pathways relevant to neurodegeneration, such as protein aggregation or oxidative stress.
Finally, the pyranone scaffold can serve as a precursor for the synthesis of a vast array of other complex heterocyclic systems. researchgate.netepa.gov This chemical versatility makes this compound a potentially valuable building block for diversity-oriented synthesis, enabling the creation of large libraries of novel compounds for high-throughput screening against new and challenging biological targets.
Q & A
Basic: What are the common synthetic routes for 5-(4-Fluorobenzoyl)-2H-pyran-2-one, and what factors influence yield optimization?
Answer:
The synthesis of this compound derivatives typically involves cyclization reactions or functionalization of pre-existing pyran-2-one scaffolds. For example, 4-chloro-2H-pyran-2-one derivatives (e.g., 4-chloro-2H-pyran-2-one) can serve as precursors for introducing substituents via nucleophilic substitution or cross-coupling reactions . Fluorobenzoyl groups are often incorporated using Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on the reactivity of the pyran-2-one core. Yield optimization depends on:
- Catalyst selection : Transition metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity.
- Temperature control : Cyclization steps may require reflux conditions (e.g., 80–120°C) to minimize side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral data should researchers expect?
Answer:
Key techniques include:
- 1H/13C NMR : Aromatic protons from the fluorobenzoyl group appear as doublets (δ 7.2–8.0 ppm, J = 8–10 Hz for meta-F coupling). The pyran-2-one lactone carbonyl resonates at δ 165–170 ppm in 13C NMR .
- FTIR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of lactone) and ~1250 cm⁻¹ (C-F stretch).
- HRMS : Accurate mass determination confirms molecular formula (e.g., [M+H]+ for C12H7FO3: calc. 235.0445, observed 235.0448) .
Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies of this compound derivatives?
Answer:
Discrepancies often arise from:
- Metabolic instability : In vivo hepatic metabolism may degrade the lactone ring. Mitigate via prodrug strategies (e.g., esterification) .
- Solubility limitations : Poor aqueous solubility reduces bioavailability. Use co-solvents (e.g., PEG-400) or nanoformulations.
- Assay conditions : In vitro assays may lack relevant enzymes (e.g., esterases). Validate using microsomal stability tests .
Advanced: What strategies are effective in modulating the electronic properties of the pyran-2-one ring to enhance reactivity for further modifications?
Answer:
- Electron-withdrawing groups (EWGs) : Introduce nitro (-NO2) or trifluoromethyl (-CF3) substituents at the 4-position to activate the lactone carbonyl for nucleophilic attack .
- Electron-donating groups (EDGs) : Methoxy (-OCH3) groups at the 6-position increase electron density, favoring electrophilic substitution.
- Halogenation : Fluorine at the 5-position enhances stability and directs regioselectivity in cross-coupling reactions .
Basic: What are the typical purification methods for this compound, and how does the presence of fluorine influence chromatographic behavior?
Answer:
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polarity-based separation. Fluorine increases compound polarity, requiring higher ethyl acetate ratios .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals due to fluorine’s hydrophobic effect.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related analogs .
Advanced: How can computational chemistry tools predict the regioselectivity of electrophilic substitution reactions on this compound?
Answer:
- DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites. For example, the 3-position of the pyran-2-one ring is more reactive due to conjugation with the carbonyl .
- Molecular docking : Predict binding affinity for bioactivity studies by simulating interactions with target enzymes (e.g., kinases) .
Basic: What stability challenges are associated with this compound under various storage conditions, and how can they be mitigated?
Answer:
- Hydrolysis : The lactone ring is prone to hydrolysis in humid environments. Store under anhydrous conditions (desiccants, inert gas) .
- Photodegradation : Protect from UV light using amber glassware.
- Thermal decomposition : Maintain storage temperatures below 25°C to prevent ring-opening reactions .
Advanced: What mechanistic insights explain the formation of byproducts during the cyclization step in the synthesis of this compound?
Answer:
Byproducts often result from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
